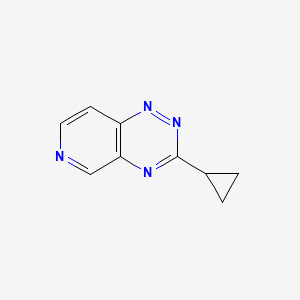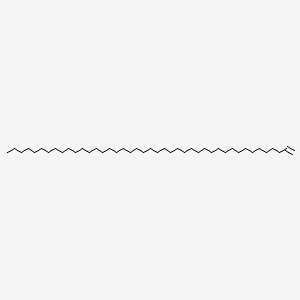
1-Tritetracontene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tritetracontene: is a long-chain hydrocarbon with the molecular formula C₄₃H₈₆ . It is an alkene, characterized by the presence of a double bond between two carbon atoms in its structure. This compound is part of the larger family of alkenes, which are known for their unsaturated nature due to the presence of at least one carbon-carbon double bond.
準備方法
Synthetic Routes and Reaction Conditions: 1-Tritetracontene can be synthesized through various methods, including the dehydration of alcohols or the dehydrohalogenation of alkyl halides . One common method involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons or through Fischer-Tropsch synthesis , which involves the conversion of carbon monoxide and hydrogen into hydrocarbons using metal catalysts.
化学反応の分析
Types of Reactions: 1-Tritetracontene undergoes various chemical reactions typical of alkenes, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Hydrogenation can convert it into the corresponding alkane, 1-Tritetracontane.
Substitution: It can participate in halogenation reactions, where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (Cl₂ or Br₂) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: 1-Tritetracontane.
Substitution: Dihalogenated alkanes.
科学的研究の応用
1-Tritetracontene has various applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: Investigated for its potential role in biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
作用機序
The mechanism of action of 1-Tritetracontene primarily involves its interactions with other molecules through its double bond. This double bond can participate in various chemical reactions, such as addition and substitution, allowing the compound to form new products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Tritetracontane (C₄₃H₈₈): A saturated hydrocarbon with no double bonds, making it less reactive than 1-Tritetracontene.
1-Tetracontene (C₄₀H₈₂): A shorter-chain alkene with similar reactivity but different physical properties due to its shorter chain length.
Uniqueness: this compound is unique due to its long carbon chain combined with the presence of a double bond, which imparts specific chemical reactivity and physical properties. This combination makes it valuable for studying the behavior of long-chain alkenes and their applications in various fields.
特性
CAS番号 |
66576-76-9 |
|---|---|
分子式 |
C43H86 |
分子量 |
603.1 g/mol |
IUPAC名 |
tritetracont-1-ene |
InChI |
InChI=1S/C43H86/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-43H2,2H3 |
InChIキー |
MDJGEODRKKEELW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




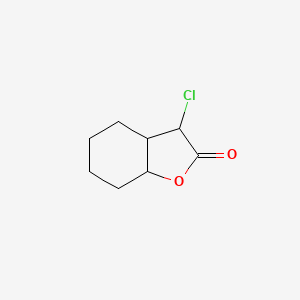



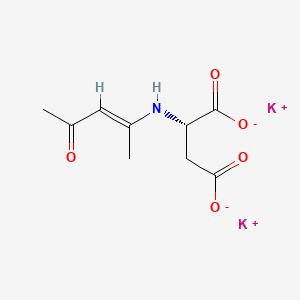
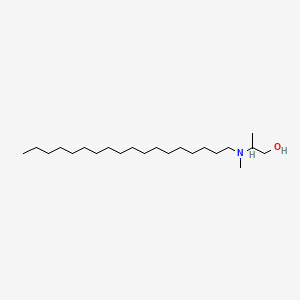


![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)

![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
